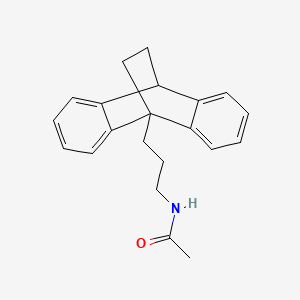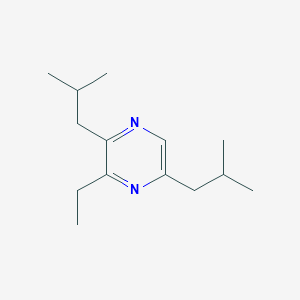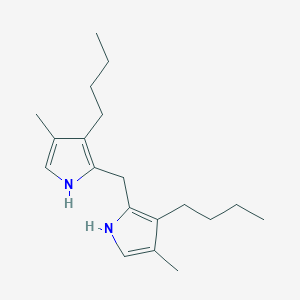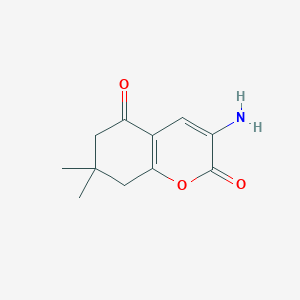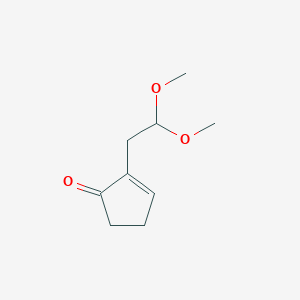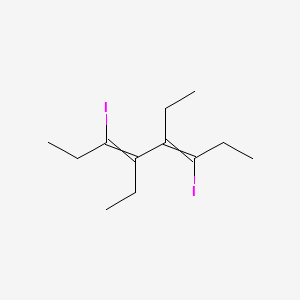
4,5-Diethyl-3,6-diiodoocta-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethyl-3,6-diiodoocta-3,5-diene is a chemical compound characterized by its unique structure, which includes two iodine atoms and two ethyl groups attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3,6-diiodoocta-3,5-diene typically involves the iodination of an appropriate precursor. One common method is the addition of iodine to a conjugated diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethyl-3,6-diiodoocta-3,5-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodo derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo alcohols, while reduction can produce ethyl-substituted alkenes.
Applications De Recherche Scientifique
4,5-Diethyl-3,6-diiodoocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 4,5-Diethyl-3,6-diiodoocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as electrophilic addition or nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diethyl-3,6-dimethyl-3,5-octadiene: Similar in structure but with methyl groups instead of iodine atoms.
3,5-Octadiene, 4,5-diethyl-3,6-diiodo-, (3Z,5Z): Another isomer with different spatial arrangement of atoms.
Uniqueness
4,5-Diethyl-3,6-diiodoocta-3,5-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of iodine-containing molecules.
Propriétés
Numéro CAS |
119244-76-7 |
|---|---|
Formule moléculaire |
C12H20I2 |
Poids moléculaire |
418.10 g/mol |
Nom IUPAC |
4,5-diethyl-3,6-diiodoocta-3,5-diene |
InChI |
InChI=1S/C12H20I2/c1-5-9(11(13)7-3)10(6-2)12(14)8-4/h5-8H2,1-4H3 |
Clé InChI |
OQMGWWJOZTYWQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)I)C(=C(CC)I)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


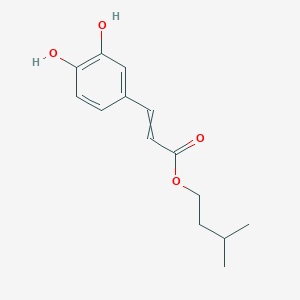
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
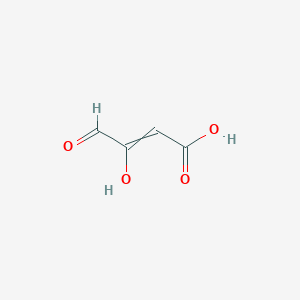
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
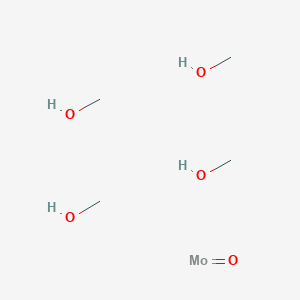
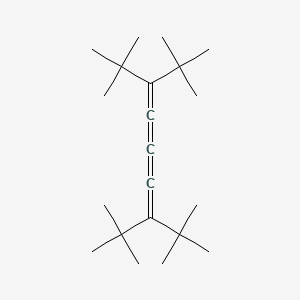
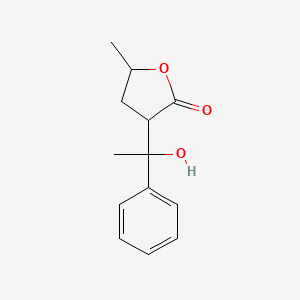

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
